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Cat. No.: B2875924

Topic: Asymmetric Synthesis of a-Amino Acids via Diastereoselective Strecker Reaction,
Exemplified by the Synthesis of Valine and Tert-Leucine Precursors.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The asymmetric synthesis of a-amino acids is of paramount importance in pharmaceutical and
chemical research, as the biological activity of many molecules is dependent on their
stereochemistry. The Strecker synthesis, a classic method for preparing a-amino acids,
traditionally yields racemic mixtures. However, by employing chiral auxiliaries, it is possible to
achieve high diastereoselectivity and obtain enantiomerically enriched a-amino acids. This
document details the application of (R)-phenylglycine amide as a chiral auxiliary in the
asymmetric Strecker reaction to produce chiral a-aminonitriles, which are precursors to
valuable a-amino acids such as valine and tert-leucine. A key feature of this methodology is a
crystallization-induced asymmetric transformation, which allows for the isolation of a single
diastereomer in high yield and purity.[1][2]

Principle and Workflow

The overall strategy involves a three-step process:
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» Diastereoselective Strecker Reaction: An aldehyde is condensed with a chiral amine
auxiliary, in this case, (R)-phenylglycine amide, to form a chiral imine. The in-situ addition of
a cyanide source leads to the formation of two diastereomeric a-aminonitriles.

o Crystallization-Induced Asymmetric Transformation: Under specific conditions, the
diastereomeric mixture equilibrates in solution. One of the diastereomers is less soluble and
selectively crystallizes, driving the equilibrium towards its formation. This results in a high
yield of a single diastereomer.[1][2][3]

e Hydrolysis and Auxiliary Removal: The diastereomerically pure a-aminonitrile is then
hydrolyzed to the corresponding a-amino acid, and the chiral auxiliary is removed and can
potentially be recovered.

The following diagram illustrates the general workflow of this asymmetric synthesis.
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Step 1: Diastereoselective Strecker Reaction

Aldehyde [ (R)-Phenylglycine Amide j [Cyanide Source (e.g., NaCN)]

Diastereomeric a-Aminonitrile Mixture

Step 2: Crystallization-Induced Asymmetric Transformation

[ Equilibration in Solution ]

[ Selective Crystallization ]

[ Single Diastereomer (Solid) ]

Ste+) 3: Hydrolysis & Auxiliary Removal

[ Acid Hydrolysis j

[ Enantiomerically Pure a-Amino Acid ] [ Recovered Chiral Auxiliary j

Click to download full resolution via product page

Caption: General workflow for the asymmetric synthesis of a-amino acids.
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Data Presentation

The diastereoselective Strecker reaction using (R)-phenylglycine amide has been successfully
applied to various aldehydes, yielding the corresponding a-aminonitriles in high diastereomeric
excess. The results are summarized in the table below.[1][2]

Diastereomeric

Aldehyde (R-CHO) R-Group Yield (%) .
Ratio (dr)

Pivaldehyde t-Bu 93 >99:1
Isobutyraldehyde i-Pr 85 >99:1
Cyclohexanecarboxal

c-Hex 90 >00:1
dehyde
Benzaldehyde Ph 76 >99:1

Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R,S)-N-(1-Cyano-
2,2-dimethylpropyl)-2-phenyiglycinamide

This protocol describes the synthesis of the a-aminonitrile precursor for (S)-tert-leucine.

Materials:

(R)-Phenylglycine amide

Pivaldehyde

Sodium cyanide (NaCN)

Water

Methanol

Procedure:
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e To a stirred suspension of (R)-phenylglycine amide (1.50 g, 10.0 mmol) in water (10 mL),
add pivaldehyde (0.86 g, 10.0 mmol).

 Stir the mixture at room temperature for 30 minutes to form the corresponding imine.
e In a separate flask, dissolve sodium cyanide (0.54 g, 11.0 mmol) in water (5 mL).

o Add the sodium cyanide solution dropwise to the imine suspension over a period of 15
minutes.

o Heat the reaction mixture to 70 °C and stir for 24 hours. During this time, the desired (R,S)-
diastereomer will selectively crystallize.

e Cool the mixture to 30 °C.

« Filter the precipitated solid, wash with cold water, and then with a small amount of cold
methanol.

e Dry the solid under vacuum to obtain the (R,S)-a-aminonitrile.
Expected Outcome:

The expected yield of the (R,S)-a-aminonitrile is approximately 93%, with a diastereomeric ratio
greater than 99:1.[1][2]

Protocol 2: Conversion of (R,S)-a-Aminonitrile to (S)-
tert-leucine

This protocol outlines the hydrolysis of the diastereomerically pure a-aminonitrile to the final
amino acid.

Materials:
* (R,S)-N-(1-Cyano-2,2-dimethylpropyl)-2-phenylglycinamide
» Concentrated sulfuric acid (H2SOa)

e Palladium on carbon (Pd/C, 10%)
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e Methanol
e 6 N Hydrochloric acid (HCI)
Procedure:

o Amide Formation: Carefully add the a-aminonitrile (2.45 g, 10.0 mmol) to concentrated
sulfuric acid (5 mL) at 0 °C. Stir the mixture at room temperature for 24 hours. Pour the
mixture onto ice and neutralize with aqgueous ammonia to precipitate the diamide. Filter and
dry the solid.

o Auxiliary Cleavage: Dissolve the diamide in methanol and add a catalytic amount of 10%
Pd/C. Hydrogenate the mixture under 2 atm of Hz for 24 hours. Filter off the catalyst and
concentrate the filtrate to obtain (S)-tert-leucine amide.

e Hydrolysis: Reflux the (S)-tert-leucine amide in 6 N HCI for 12 hours. Cool the solution and
concentrate under reduced pressure to obtain crude (S)-tert-leucine hydrochloride.

« Purification: Purify the crude product by ion-exchange chromatography or recrystallization to
obtain pure (S)-tert-leucine.

Expected Outcome:

The overall yield for the conversion of the aminonitrile to (S)-tert-leucine is approximately 73%,
with an enantiomeric excess greater than 98%.[1]

Mechanistic Insight

The high diastereoselectivity of the Strecker reaction is attributed to the steric hindrance
imposed by the phenyl group of the chiral auxiliary. The cyanide ion preferentially attacks the
less hindered face of the imine intermediate. The subsequent in-situ epimerization and
crystallization of the less soluble diastereomer further enhances the stereochemical purity of
the product.
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Mechanism of Diastereoselective Cyanide Addition
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Caption: Mechanism of diastereoselectivity and crystallization-induced transformation.

Conclusion
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The use of (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction provides an
efficient and highly diastereoselective route to valuable a-amino acids. The crystallization-
induced asymmetric transformation is a powerful technique to obtain single diastereomers in
high yields, making this a practical method for the synthesis of enantiomerically pure building
blocks for drug discovery and development. The detailed protocols provided herein offer a
practical guide for researchers to implement this methodology in their own synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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